molecular formula C12H15N3O2 B8507381 2-(6-Amino-7-methoxy-quinolin-2-ylamino)-ethanol

2-(6-Amino-7-methoxy-quinolin-2-ylamino)-ethanol

Cat. No. B8507381
M. Wt: 233.27 g/mol
InChI Key: QFKSNSOVYKDGKD-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

A mixture of 2-(7-methoxy-6-nitro-quinolin-2-ylamino)-ethanol (0.5 g, 1.90 mmol), iron powder (0.32 g, 5.70 mmol) and ammonium chloride (0.32 g, 5.70 mmol) in a mixture of ethanol and water (3/1, 16 mL) was heated at reflux for 2 hours. The reaction mixture was then filtered through a CELITE™ pad, the filtrate was evaporated under reduced pressure and the residue was triturated ten times with a mixture of dichloromethane and methanol (9/1, 50 mL). The residue was concentrated under reduced pressure to afford 0.425 g of 2-(6-amino-7-methoxy-quinolin-2-ylamino)-ethanol as a brown solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([NH:13][CH2:14][CH2:15][OH:16])=[N:10]2)=[CH:5][C:4]=1[N+:17]([O-])=O.[Cl-].[NH4+]>C(O)C.CN(C)C=O.[Fe]>[NH2:17][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:3]=1[O:2][CH3:1])[N:10]=[C:9]([NH:13][CH2:14][CH2:15][OH:16])[CH:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=C(C=C2C=CC(=NC2=C1)NCCO)[N+](=O)[O-]
Name
Quantity
0.32 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.32 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a CELITE™ pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated ten times
ADDITION
Type
ADDITION
Details
with a mixture of dichloromethane and methanol (9/1, 50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=CC(=NC2=CC1OC)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.425 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.